Clinical Antiarrhythmic Efficacy: Aplodan vs. Placebo in Ischemic Heart Disease with VPB
In a double-blind clinical trial of 40 volunteers with ischemic heart disease and persistent ventricular premature beats (VPB), Aplodan (creatinol-O-phosphate, COP) was compared directly to a placebo (solvent of COP). The study quantified the reduction in VPB frequency [1].
| Evidence Dimension | Reduction in ventricular premature beats (VPB) frequency |
|---|---|
| Target Compound Data | 85% of treated patients achieved a 50-100% reduction in VPB. |
| Comparator Or Baseline | Placebo (solvent of COP) group did not achieve this level of reduction. |
| Quantified Difference | Aplodan group: 85% response rate (50-100% VPB reduction). Placebo group: response rate not specified but served as a control. |
| Conditions | Double-blind, placebo-controlled clinical trial in human volunteers (N=40) with ischemic heart disease and persistent VPB. (Di Maio et al., 1979). |
Why This Matters
This provides direct, human clinical evidence of a specific antiarrhythmic effect that is absent from the comparator (placebo), justifying Aplodan's selection for research on ventricular arrhythmias in the context of ischemia.
- [1] Di Maio, F., Neri, A., Soccorsi, P., & Sciacca, A. (1979). Activity of creatinol O-phosphate on persistent ventricular premature beats in ischemic heart disease. Double blind clinical trial. Arzneimittelforschung, 29(9a), 1488–1490. PMID: 395959. View Source
